3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine
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Overview
Description
3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine is a heterocyclic compound featuring an imidazole ring fused with a thiolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiolane with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The thiolane ring may also contribute to the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: Similar imidazole ring structure but lacks the thiolane ring.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
Thiazole derivatives: Contain a similar sulfur-containing ring but differ in the nitrogen atom’s position.
Uniqueness
3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine is unique due to the combination of the imidazole and thiolane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3S |
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Molecular Weight |
183.28 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-2-methylthiolan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-6-8(9,2-5-12-6)7-10-3-4-11-7/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
InChI Key |
XYNZLUZKEMDMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=NC=CN2)N |
Origin of Product |
United States |
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